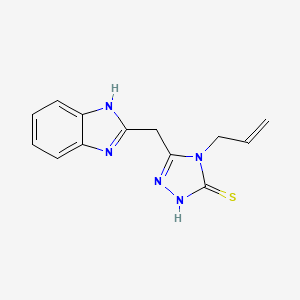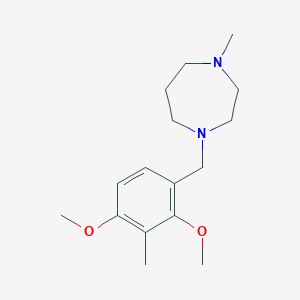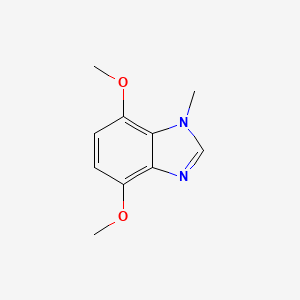![molecular formula C15H9F4N5O B5647733 2-[1-(3,4-difluorophenyl)-5-(3,5-difluoropyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5647733.png)
2-[1-(3,4-difluorophenyl)-5-(3,5-difluoropyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that incorporate triazole rings. Triazole derivatives are of significant interest due to their wide range of pharmaceutical and biological activities. These compounds have been explored for their antibacterial, antifungal, antitubercular, antiviral, antitumor, and anti-inflammatory properties, among others. Their synthesis often involves the condensation of various substrates to form the triazole ring, a process that can lead to compounds with significant biological activity (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).
Synthesis Analysis
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes, a process known as the [3+2] cycloaddition reaction. This method provides a straightforward and versatile approach to accessing a wide variety of triazole compounds. For instance, N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate was synthesized and characterized, showcasing the potential for creating complex triazole-based structures with significant biological activities (Orek, Koparir, Koparır, 2012).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using various spectroscopic methods, including NMR, IR, and X-ray crystallography. These techniques allow for the detailed characterization of the compound's molecular framework, providing insights into its conformation and electronic structure. For example, the crystal structure of certain triazole compounds was determined, highlighting the importance of intermolecular interactions in stabilizing the molecular arrangement (Boechat et al., 2011).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, reflecting their versatile chemical properties. These compounds can undergo nucleophilic substitution reactions, cycloaddition reactions, and can act as ligands in coordination chemistry, demonstrating their reactivity and potential for functionalization. The synthesis of [18F]-labeled EF3, a triazole derivative, exemplifies the application of these compounds in radiolabeling for PET imaging, underscoring their utility in medicinal chemistry (Josse et al., 2001).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and function. These properties can influence the compound's bioavailability, stability, and interaction with biological targets. Studies on the crystal structures and physical properties of triazole compounds provide valuable information for optimizing their pharmaceutical applications (Şahin et al., 2014).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their acidity, basicity, and reactivity towards various reagents, play a significant role in their biological activity. These properties can be tailored by substituting different functional groups on the triazole ring, allowing for the design of compounds with specific activities and selectivities. The design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as an acetohydroxyacid synthase inhibitor highlight the importance of chemical properties in developing herbicidal activity (Chen et al., 2009).
特性
IUPAC Name |
2-[1-(3,4-difluorophenyl)-5-(3,5-difluoropyridin-2-yl)-1,2,4-triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4N5O/c16-7-3-11(19)14(21-6-7)15-22-13(5-12(20)25)23-24(15)8-1-2-9(17)10(18)4-8/h1-4,6H,5H2,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYDLUAZACSBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NC(=N2)CC(=O)N)C3=C(C=C(C=N3)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,4-difluorophenyl)-5-(3,5-difluoropyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(2S)-2-amino-2-phenylacetyl]-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5647652.png)
![[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5647658.png)


![2-allyl-9-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647688.png)
![4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5647692.png)
![2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N-benzylacetamide](/img/structure/B5647694.png)
![7-isopropyl-2-(morpholin-4-ylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5647703.png)
![9-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647704.png)

![1-methyl-8-[(3-methylisoxazol-5-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5647706.png)
![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5647712.png)

![(4aR*,8aR*)-7-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5647724.png)